molecular formula C12H16N2O2 B7570231 N-[4-(oxolan-3-ylamino)phenyl]acetamide

N-[4-(oxolan-3-ylamino)phenyl]acetamide

Cat. No.: B7570231
M. Wt: 220.27 g/mol
InChI Key: RDGFIXDJCNCDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(oxolan-3-ylamino)phenyl]acetamide, also known as OXA or OXAAM, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the acetamide family of compounds and has been found to exhibit a range of interesting biochemical and physiological effects. In

Mechanism of Action

Further research is needed to fully understand the mechanism of action of N-[4-(oxolan-3-ylamino)phenyl]acetamide and how it interacts with various biological targets.
2. Drug development: this compound has potential as a drug candidate for various diseases, and further research is needed to develop this compound-based drugs with improved efficacy and safety profiles.
3. Combination therapy: this compound may have potential as a component of combination therapy for various diseases, and further research is needed to investigate its potential in this regard.
4. Formulation development: Further research is needed to develop improved formulations of this compound that can improve its solubility and stability.
5. Preclinical studies: Further preclinical studies are needed to investigate the safety and efficacy of this compound in animal models of various diseases.

Advantages and Limitations for Lab Experiments

N-[4-(oxolan-3-ylamino)phenyl]acetamide has several advantages and limitations for lab experiments. Some of the key advantages include:
1. Potent activity: this compound exhibits potent activity against various biological targets, which makes it a valuable tool for investigating various biological processes.
2. Versatility: this compound can be used to investigate a range of biological processes, including cancer, inflammation, and microbial infections.
3. Low toxicity: this compound exhibits low toxicity, which makes it a safe tool for investigating various biological processes.
Some of the key limitations of this compound include:
1. Limited solubility: this compound has limited solubility in water, which can make it difficult to work with in certain experiments.
2. Limited stability: this compound is not very stable and can degrade over time, which can impact the results of experiments.
3. Limited availability: this compound is not widely available and can be expensive to synthesize.

Future Directions

There are several future directions for research on N-[4-(oxolan-3-ylamino)phenyl]acetamide. Some of the key areas of research include:
1.

Synthesis Methods

The synthesis of N-[4-(oxolan-3-ylamino)phenyl]acetamide involves the reaction of 4-aminophenylacetic acid with oxolane-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

N-[4-(oxolan-3-ylamino)phenyl]acetamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of interesting biochemical and physiological effects, which makes it a valuable tool for investigating various biological processes. Some of the key scientific research applications of this compound include:
1. Anticancer activity: this compound has been found to exhibit potent anticancer activity against various cancer cell lines. It works by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis.
2. Anti-inflammatory activity: this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
3. Antimicrobial activity: this compound has been found to exhibit antimicrobial activity against various bacterial and fungal strains.

Properties

IUPAC Name

N-[4-(oxolan-3-ylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9(15)13-10-2-4-11(5-3-10)14-12-6-7-16-8-12/h2-5,12,14H,6-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGFIXDJCNCDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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